molecular formula C12H7Br2NO B178033 2,4-Dibromodibenzo[b,d]furan-3-amine CAS No. 133953-35-2

2,4-Dibromodibenzo[b,d]furan-3-amine

Cat. No.: B178033
CAS No.: 133953-35-2
M. Wt: 341 g/mol
InChI Key: DMFNPDSYVLWUSV-UHFFFAOYSA-N
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Description

Contextualization within Dibenzofuran (B1670420) and Halogenated Amine Chemistry

The chemical nature of 2,4-Dibromodibenzo[b,d]furan-3-amine is best understood by examining its core components: the dibenzofuran scaffold and its halogen and amine functional groups. Dibenzofuran is a stable, tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. biointerfaceresearch.com This rigid, planar structure is electron-rich and participates in various electrophilic substitution reactions. biointerfaceresearch.com

The addition of an amine (-NH₂) group at the 3-position and two bromine (-Br) atoms at the 2- and 4-positions significantly modifies the electronic landscape and reactivity of the parent dibenzofuran. The amine group is a strong activating group, donating electron density into the aromatic system, which can direct and facilitate further chemical transformations. Conversely, the bromine atoms are deactivating, electron-withdrawing groups due to their electronegativity, yet they also serve as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This dual functionality—an electron-donating amine and versatile bromo-substituents—makes the molecule a highly valuable and reactive building block in organic synthesis.

Halogenated aromatic amines are a well-established class of compounds used widely as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. rsc.org The presence of halogen atoms provides a site for synthetic elaboration, while the amine group can be readily converted into other functional groups, such as diazonium salts, amides, or used to build larger polymeric structures. weebly.com

Significance of Brominated Dibenzo[b,d]furan Scaffolds in Modern Chemical Synthesis and Materials Science

Brominated dibenzofuran scaffolds are significant for several reasons, spanning environmental science, toxicology, and materials chemistry. A broad class of related compounds, the polybrominated dibenzofurans (PBDFs), are recognized as persistent environmental pollutants that can form during the thermal degradation of brominated flame retardants (BFRs). nih.govresearchgate.net The study of these compounds is crucial for understanding their environmental fate and toxicological profiles. nih.gov

In the realm of synthetic and materials science, the dibenzofuran core is prized for its thermal stability and electronic properties. Functionalized dibenzofurans, including brominated variants, are investigated as key components in advanced materials. For instance, they have been explored as host materials for phosphorescent organic light-emitting diodes (OLEDs). skku.edu Strategic placement of substituents on the dibenzofuran ring system allows for the fine-tuning of the material's triplet energy and charge-transport properties, which are critical for OLED performance. skku.edu

The bromine atoms on scaffolds like this compound are particularly significant for synthetic chemists. They act as versatile "handles" that allow for the construction of complex, multi-component systems through palladium-catalyzed cross-coupling reactions. This enables the attachment of various other molecular fragments, leading to the creation of novel fluorescent probes, polymers, and potential pharmaceutical agents. nih.gov The ability to selectively functionalize the brominated positions is a key strategy in building molecular complexity.

Scope and Objectives of Academic Investigations Focused on this compound

While specific, in-depth academic studies focusing exclusively on this compound are not widely documented in peer-reviewed literature, its structure suggests a clear scope for academic investigation. The primary research interest in this compound would lie in its utility as a synthetic intermediate.

Key research objectives would likely include:

Development of Novel Synthetic Methodologies: Research could focus on optimizing the synthesis of this compound itself or using it to explore new chemical reactions. The interplay between the amine and bromine groups offers opportunities for studying regioselective functionalization.

Synthesis of Advanced Materials: The compound serves as an ideal starting material for creating novel organic electronic materials. The amine group can be used for polymerization to form polyamides or other polymers, while the bromine atoms can be replaced via coupling reactions to attach chromophores or other functional moieties. Research in this area would aim to synthesize new materials for applications in OLEDs, organic photovoltaics (OPVs), or sensors.

Creation of Bioactive Molecules and Probes: The dibenzofuran scaffold is present in various biologically active natural and synthetic products. iscience.in Academic investigations could utilize this compound as a precursor to synthesize libraries of novel compounds for screening as potential anticancer or antibacterial agents. biointerfaceresearch.comniscpr.res.in Furthermore, the inherent fluorescence of the dibenzofuran core could be exploited to develop new fluorescent amino acids or probes for biological imaging, similar to related structures. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromodibenzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)10(14)11(8)15/h1-5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFNPDSYVLWUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C(=C3O2)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567011
Record name 2,4-Dibromodibenzo[b,d]furan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133953-35-2
Record name 2,4-Dibromodibenzo[b,d]furan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Preparations of 2,4 Dibromodibenzo B,d Furan 3 Amine

Direct Synthesis Routes to 2,4-Dibromodibenzo[b,d]furan-3-amine

Direct synthesis of this compound in a single step is synthetically challenging due to the difficulty of controlling the regioselective introduction of three different substituents on the dibenzofuran (B1670420) core. A more plausible and controllable approach involves a multi-step synthesis. One hypothetical direct route could involve the cyclization of appropriately substituted precursors. For instance, a diaryl ether with the necessary bromine and amino functionalities in the correct positions could be cyclized to form the dibenzofuran ring. However, the synthesis of such a highly substituted diaryl ether precursor would itself be a multi-step process.

A more practical "direct" approach would be the functionalization of a pre-existing dibenzofuran core. This typically involves a sequence of amination and bromination reactions. The order of these reactions is critical to achieve the desired 2,4-dibromo-3-amino substitution pattern. For example, starting with dibenzo[b,d]furan, one could envision a nitration reaction, followed by reduction to the amine, and subsequent regioselective bromination. The directing effects of the amino group would be pivotal in achieving the desired bromination pattern.

Synthesis of Dibenzo[b,d]furan-3-amine and Other Aminodibenzofuran Precursors

The synthesis of aminodibenzofurans is a critical step in the preparation of the target molecule. Dibenzo[b,d]furan-3-amine serves as a key intermediate, which can then be subjected to regioselective bromination.

Cu(II)-Mediated Amination Methodologies for Dibenzofuran Systems

Copper-catalyzed amination reactions, particularly the Ullmann condensation and its modern variations, are powerful tools for the formation of carbon-nitrogen bonds with aryl halides. In the context of dibenzofuran synthesis, a halodibenzofuran, such as 3-bromodibenzo[b,d]furan, can be coupled with an ammonia equivalent in the presence of a copper catalyst to yield dibenzo[b,d]furan-3-amine.

The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted copper-catalyzed amination reactions has allowed for milder reaction conditions and improved yields.

Table 1: Key Parameters in Cu(II)-Mediated Amination of Aryl Halides

ParameterDescriptionTypical Conditions
Copper Source Provides the catalytic metal center.CuI, Cu₂O, Cu(OAc)₂
Ligand Accelerates the reaction and improves solubility and stability of the catalyst.1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA)
Base Neutralizes the hydrogen halide formed during the reaction.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Provides the medium for the reaction.Toluene, Dioxane, DMF, DMSO
Amine Source Provides the amino group.Ammonia, Benzophenone imine, Sodium amide

Alternative Amination Strategies

Beyond copper-catalyzed methods, other transition metal-catalyzed cross-coupling reactions are highly effective for the synthesis of aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.org This reaction offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann reaction. wikipedia.org

In a typical Buchwald-Hartwig amination, an aryl halide (e.g., 3-bromodibenzo[b,d]furan) is reacted with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates.

Another strategy for the synthesis of aminodibenzofurans involves the reduction of a corresponding nitrodibenzofuran. Nitration of dibenzo[b,d]furan can provide a mixture of nitro isomers, from which the desired 3-nitrodibenzo[b,d]furan can be isolated. Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Regioselective Bromination Techniques for Dibenzo[b,d]furan Derivatives

The introduction of bromine atoms at specific positions on the dibenzofuran ring is a pivotal step in the synthesis of this compound. The directing effects of the substituents already present on the ring, particularly the amino group, will govern the regioselectivity of the bromination.

Utilization of N-Bromosuccinimide (NBS) in Halogenation Processes

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the electrophilic bromination of aromatic compounds. nih.govorganic-chemistry.org It is a convenient and safer alternative to liquid bromine. The reactivity of NBS can be modulated by the choice of solvent and the use of catalysts. For activated aromatic systems, such as those containing an amino or hydroxyl group, bromination with NBS can often be achieved under mild conditions. nih.gov

In the context of synthesizing this compound from dibenzo[b,d]furan-3-amine, the amino group is a strong activating and ortho-, para-directing group. Therefore, treatment of dibenzo[b,d]furan-3-amine with NBS would be expected to lead to bromination at the positions ortho and para to the amino group, namely the 2 and 4 positions. Careful control of the stoichiometry of NBS and the reaction conditions would be necessary to achieve the desired dibromination without over-bromination. researchgate.net

Comparative Analysis of Brominating Agents and Reaction Conditions

While NBS is a popular choice, other brominating agents can also be employed for the regioselective bromination of dibenzofuran derivatives. The choice of reagent can influence the selectivity and yield of the reaction.

Table 2: Comparison of Common Brominating Agents

Brominating AgentFormulaKey FeaturesTypical Reaction Conditions
Bromine Br₂Highly reactive, can lead to over-bromination. Requires careful handling.Acetic acid, CCl₄, with or without a Lewis acid catalyst (e.g., FeBr₃).
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, easy to handle, milder than Br₂. Selectivity can be controlled by reaction conditions. nih.govorganic-chemistry.orgAcetonitrile, DMF, CCl₄, often with a radical initiator or acid catalyst. nih.gov
Pyridinium Bromide Perbromide C₅H₅NHBr₃Solid, mild brominating agent.Acetic acid, THF.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Solid, efficient source of electrophilic bromine.Dichloromethane, acetonitrile.

The reaction conditions, including solvent, temperature, and the presence of catalysts, play a significant role in the outcome of the bromination reaction. For activated substrates like aminodibenzofurans, polar solvents are often used. The temperature can be adjusted to control the rate of reaction and minimize side product formation. In some cases, the use of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent and influence the regioselectivity.

Reactivity Profiles and Derivatization Pathways of 2,4 Dibromodibenzo B,d Furan 3 Amine

Transformations Involving the Primary Amine Functional Group

The primary amine at the 3-position of the dibenzofuran (B1670420) ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the amine itself and the electronic properties of the larger aromatic system.

The lone pair of electrons on the nitrogen atom of the primary amine in 2,4-Dibromodibenzo[b,d]furan-3-amine allows it to act as a nucleophile. In this capacity, it can participate in nucleophilic substitution reactions, attacking electron-deficient centers to form new carbon-nitrogen bonds. While direct experimental data on this specific compound is limited, its reactivity can be inferred from the well-established behavior of other aromatic amines.

For instance, the amine group can react with alkyl halides through an SN2 mechanism. libretexts.org However, such reactions with primary amines can often lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.com Careful control of reaction conditions, such as using a large excess of the amine, can favor mono-alkylation. fishersci.co.uk The product of the initial alkylation is an ammonium (B1175870) salt, which requires deprotonation with a base to yield the neutral amine. libretexts.org

The reactivity in these substitutions follows the order of primary amine > secondary amine > tertiary amine. fishersci.co.uk The nature of the alkyl halide is also crucial, with reactivity following the trend I > Br > Cl. fishersci.co.uk

A common and efficient way to derivatize primary amines is through amidation. The reaction of this compound with acyl chlorides or acid anhydrides would be expected to readily form the corresponding N-acylated derivatives. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The reaction with an acyl chloride, for example, would involve the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide. libretexts.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. libretexts.org

Alkylation of the amine provides another pathway for derivatization. As mentioned, direct alkylation with alkyl halides can be challenging to control. masterorganicchemistry.comnih.gov A common strategy to achieve mono-alkylation is to employ a significant excess of the starting amine. fishersci.co.uk Alternatively, reductive amination offers a more controlled method for introducing alkyl groups.

Studies on analogous amino-benzodifuran structures have demonstrated the feasibility of N-acylation reactions. For example, dialkyl esters of 2,6-diamino-benzo[1,2-b:4,5-b′]difuran-3,7-dicarboxylic acid have been successfully converted to their N,N′-acetyl and N,N′-benzoyl derivatives, showcasing the reactivity of the amino groups on a similar heterocyclic core. academie-sciences.frresearchgate.net

A representative scheme for the amidation of this compound is shown below:

Scheme 1: General reaction for the amidation of this compound with an acyl chloride.

Chemical Transformations at the Bromine Substituents

The bromine atoms at positions 2 and 4 of the dibenzofuran ring are key functional handles for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org The bromine atoms on this compound make it an excellent substrate for such reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction would allow for the coupling of the bromo-substituted dibenzofuran with a wide range of primary and secondary amines, amides, or carbamates. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial for the broad applicability and efficiency of this reaction. wikipedia.org Studies on the Buchwald-Hartwig amination of aryl halides with heterocyclic amines have been instrumental in the synthesis of complex organic semiconductors. nih.govsemanticscholar.org

The following table summarizes typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates similar to this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura ortho-bromoaniline derivativeBenzyl boronic esterCataXCium A Pd G3K3PO4Dioxane/H2O10085
Suzuki-Miyaura Bromo-norbornadiene1-BromonaphthalenePd(PPh3)4K2CO3Toluene/EtOH/H2O8067
Buchwald-Hartwig BromobenzeneCarbazoleTrixiePhos/Pdt-BuOLiToluene110>95
Buchwald-Hartwig BromobenzeneDiphenylamineXPhos/Pdt-BuONaToluene110>95

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Substrates. semanticscholar.orgnih.govbeilstein-journals.org

While transition metal-catalyzed reactions are highly effective, there is growing interest in the development of metal-free alternatives for the transformation of aryl halides. These methods often rely on different mechanistic pathways, such as those involving radical intermediates or benzyne (B1209423) species.

Furan (B31954) Ring Reactivity and Electrophilic Substitution Patterns

The dibenzofuran nucleus is an aromatic system that can undergo electrophilic substitution. wikipedia.org The regioselectivity of such reactions on this compound will be governed by the directing effects of the existing substituents.

The amine group (-NH2) is a powerful activating group and is ortho-, para-directing. unizin.org Conversely, the bromine atoms are deactivating yet also ortho-, para-directing. unizin.org In electrophilic aromatic substitution, the activating effect of the amine group is expected to dominate, making the ring more susceptible to attack than unsubstituted dibenzofuran.

Considering the positions of the current substituents, the directing effects would be as follows:

Amine at C3: Directs electrophilic attack to positions C2 and C4. However, these positions are already occupied by bromine atoms.

Bromine at C2: Directs to C1 and C3 (C3 is occupied).

Bromine at C4: Directs to C3 (occupied) and the adjacent benzene (B151609) ring.

Cyclization and Annulation Reactions for Extended Architectures

The construction of extended polycyclic aromatic and heterocyclic systems from this compound can be achieved through several established synthetic strategies. These reactions leverage the inherent reactivity of the amino and bromo substituents to form new rings, leading to compounds with potentially novel photophysical and electronic properties. Key among these transformations are intramolecular cyclizations, which form a new ring by connecting two parts of the same molecule, and intermolecular annulations, where a new ring is formed by the reaction with an external reagent.

Prominent among the potential intramolecular pathways is the palladium-catalyzed C-N coupling, a powerful tool for the formation of nitrogen-containing heterocycles. For instance, intramolecular cyclization between the amino group and the bromine atom at the C-4 position could lead to the formation of a five-membered dihydropyrrolo[3,2,1-de]dibenzofuran system. This type of transformation is well-documented for the synthesis of carbazoles from 2-aminobiphenyls, where a palladium catalyst facilitates the C-N bond formation. nih.govtu-dresden.dersc.org

Another classic approach to forming carbazole-like structures is the Graebe-Ullmann synthesis. This reaction involves the diazotization of an aminodiphenylamine derivative, followed by thermal or photochemical decomposition of the resulting triazole to yield a carbazole. wikipedia.orgrsc.orgyoutube.com While typically applied to diphenylamines, this methodology could potentially be adapted for this compound, where the dibenzofuran core acts as one of the "phenyl" groups.

For the construction of six-membered nitrogen-containing rings, the Pictet-Spengler reaction offers a viable route. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgmdpi.comnih.govnih.gov By first modifying the amino group of this compound to a β-arylethylamine and then reacting it with an appropriate carbonyl compound, one could construct a tetrahydro-β-carboline fused to the dibenzofuran scaffold.

Furthermore, annulation reactions with external partners can lead to the formation of new fused rings. For example, a [4+2] cycloaddition or a palladium-catalyzed coupling with a suitable diene or alkyne could be employed to build a new six-membered ring onto the dibenzofuran core. The amino group can act as a directing group in C-H activation/annulation reactions, facilitating the formation of new C-C bonds at specific positions.

The following table outlines some of the potential cyclization and annulation pathways for creating extended architectures from this compound, based on established synthetic methodologies.

Reaction TypeReagents and ConditionsProposed Extended Architecture
Intramolecular Palladium-Catalyzed C-N Coupling Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃), High-boiling solvent (e.g., Toluene, Dioxane), HeatDihydropyrrolo[3,2,1-de]dibenzofuran derivative
Graebe-Ullmann Synthesis 1. NaNO₂, HCl (to form diazonium salt) 2. Heat or UV lightBrominated carbazole-like polycycle
Pictet-Spengler Reaction 1. Conversion of amine to β-arylethylamine 2. Aldehyde or Ketone, Acid catalyst (e.g., TFA)Tetrahydro-β-carboline fused to the dibenzofuran core
Annulation via C-H Activation Alkynes (e.g., diphenylacetylene), Rh(III) or Pd(II) catalyst, OxidantPolycyclic aromatic hydrocarbon with a new fused benzene ring
Synthesis of Phenanthridine-like Structures 2-Borylaniline derivatives, Palladium catalyst, BaseThiaphenanthridinone analogues (if a sulfur-containing borylaniline is used) nih.gov

These proposed pathways highlight the synthetic potential of this compound as a building block for complex, high-value molecules. The specific reaction conditions and the viability of these routes would require experimental validation.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromodibenzo B,d Furan 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the 2,4-Dibromodibenzo[b,d]furan-3-amine molecule. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromine and amine substituents on the dibenzofuran (B1670420) core. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent, non-equivalent protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The chemical shifts of the carbon atoms would be highly sensitive to the presence of the electronegative bromine, nitrogen, and oxygen atoms, providing definitive evidence for the substitution pattern on the aromatic rings.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is essential for confirming the molecular weight and providing insights into the molecule's stability and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent ion with high precision. This measurement would allow for the unambiguous confirmation of the elemental composition, C₁₂H₇Br₂NO, by distinguishing it from other potential formulas with the same nominal mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique that is particularly useful for analyzing non-volatile and fragile molecules. For this compound, this technique would be expected to show a prominent molecular ion peak, and analysis of the isotopic pattern would clearly indicate the presence of two bromine atoms, due to the characteristic natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electronic Absorption and Emission Spectroscopy

This category of techniques investigates the interaction of the molecule with ultraviolet and visible light, providing information about its electronic structure and potential for fluorescence.

The UV-Vis absorption spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions within the conjugated π-system of the dibenzofuran core. The position and intensity of these absorption bands would be influenced by the auxochromic (amine) and chromophoric (bromo) substituents. If the compound is fluorescent, its emission spectrum would show the wavelengths of light emitted after excitation, providing data on its potential applications in materials science or as a fluorescent probe. Research on other functionalized benzofuran (B130515) and dibenzofuran derivatives indicates that these molecules often exhibit interesting photophysical properties. researchgate.netresearchgate.net

While general knowledge of dibenzofuran chemistry allows for theoretical predictions of what these spectra might look like, the absence of experimentally acquired data for this compound precludes a factual and detailed scientific report as requested. Further empirical research is necessary to fully characterize this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV-Vis light by organic molecules typically involves the promotion of electrons from a lower energy molecular orbital to a higher energy one, most commonly π→π* and n→π* transitions. For dibenzofuran derivatives, the UV-Vis spectra are generally dominated by π→π* transitions associated with the aromatic system.

The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the dibenzofuran ring. The presence of electron-donating groups, such as an amino group (-NH2), and electron-withdrawing groups, such as bromo substituents, can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax).

The following table presents UV-Vis absorption data for a series of synthesized dibenzofuran α-amino acids, which can serve as a comparative basis for understanding the electronic properties of substituted dibenzofurans.

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Naphthobenzofuran α-amino acid (10a)33136500
Electron-rich dibenzofuran α-amino acid (10b)28819600
Electron-deficient dibenzofuran α-amino acid (10c)29118500
Unsubstituted dibenzofuran α-amino acid (10d)28517900

Data sourced from a study on fluorescent dibenzofuran α-amino acids. nih.govacs.org

Photoluminescence and Phosphorescence Spectroscopy

Photoluminescence spectroscopy, encompassing both fluorescence (spin-allowed transition) and phosphorescence (spin-forbidden transition), provides information about the emissive properties of a molecule after electronic excitation. The efficiency of these processes is quantified by the photoluminescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons.

For dibenzofuran derivatives, the fluorescence properties are highly dependent on the substitution pattern. The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength (λem) and the quantum yield. For example, highly conjugated systems tend to have more red-shifted absorption and emission profiles. nih.govacs.org

A study on dibenzofuran α-amino acids revealed that derivatives with both electron-rich and electron-deficient substituents can exhibit high quantum yields. nih.govacs.org The brightness of a fluorophore, a parameter that combines the molar absorptivity and the quantum yield, is also a crucial characteristic for potential applications in fluorescence imaging.

The photophysical data for a series of dibenzofuran α-amino acids are presented in the table below.

CompoundEmission Maxima (λem) (nm)Quantum Yield (Φ)Brightness (ε × Φ) (M⁻¹cm⁻¹)
Naphthobenzofuran α-amino acid (10a)4100.3312100
Electron-rich dibenzofuran α-amino acid (10b)3180.6212200
Electron-deficient dibenzofuran α-amino acid (10c)3200.499100
Unsubstituted dibenzofuran α-amino acid (10d)3150.559800

Data sourced from a study on fluorescent dibenzofuran α-amino acids. nih.govacs.org

Phosphorescence data for this compound and its close derivatives are not extensively reported in the literature. This is often due to the low efficiency of intersystem crossing in many organic molecules at room temperature, making phosphorescence a less commonly observed phenomenon compared to fluorescence.

Electrochemical Characterization for Energy Level Determination

Electrochemical methods are powerful tools for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound. These energy levels are critical in understanding the electronic properties and reactivity of molecules, particularly in the context of materials science and electronics.

Cyclic Voltammetry (CV) for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the redox properties of a substance. By measuring the oxidation and reduction potentials of a compound, the HOMO and LUMO energy levels can be estimated. The HOMO level is related to the onset of the first oxidation potential, while the LUMO level is related to the onset of the first reduction potential.

The energy levels are typically calculated relative to a reference standard, often the ferrocene/ferrocenium (Fc/Fc+) redox couple, whose energy level is known. The following equations are commonly used:

E_HOMO = - (E_ox^onset - E_(Fc/Fc+)^onset + 4.8) eV E_LUMO = - (E_red^onset - E_(Fc/Fc+)^onset + 4.8) eV

While specific CV data for this compound is not available, the principles of CV can be applied to understand how its structural features would influence its redox behavior. The presence of the electron-donating amino group is expected to lower the oxidation potential (making it easier to oxidize) and thus raise the HOMO energy level compared to the unsubstituted dibenzofuran. Conversely, the electron-withdrawing bromo substituents are expected to make the compound more difficult to oxidize and easier to reduce, thereby lowering both the HOMO and LUMO energy levels.

Due to the lack of specific experimental data for the title compound, a data table for its HOMO and LUMO energy levels cannot be provided at this time.

Computational and Theoretical Chemistry Investigations of 2,4 Dibromodibenzo B,d Furan 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,4-Dibromodibenzo[b,d]furan-3-amine. These calculations provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of dibenzofuran (B1670420), DFT calculations, such as those using the B3LYP method with a 6-31G(**) basis set, have been employed to optimize electronic structures. researchgate.net This optimization is crucial as it determines the most stable three-dimensional arrangement of the atoms in the molecule, which in turn influences its properties.

The functionalization of molecules, as studied in similar compounds, does not necessarily alter the fundamental molecular structure significantly. researchgate.net The distribution of electrons within the molecule, which is also calculated using DFT, is key to understanding its reactivity and interaction with other molecules. For instance, in related heterocyclic compounds, DFT has been used to identify sites that are susceptible to electrophilic or nucleophilic attack by analyzing the molecular electrostatic potential (MEP). researchgate.net

Table 1: Computational Methods in Electronic Structure Analysis
Computational MethodApplicationBasis Set ExampleKey Insight
Density Functional Theory (DFT)Optimized molecular geometry and electron distribution6-31G(**)Provides stable molecular structure and electronic landscape. researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of electronic transitions and absorption spectraNot specified in provided contextCorrelates electronic structure with spectroscopic properties. acs.org

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

In studies of related dibenzofuran derivatives, computational methods have been used to predict these energy levels. acs.orglookchem.comacs.org For example, time-dependent DFT (TD-DFT) studies on similar complex molecules have been used to predict electronic transitions, which are related to the HOMO-LUMO gap. acs.org The character of these orbitals, such as whether they are bonding or antibonding and their localization on specific parts of the molecule, provides further insight into potential reaction pathways. acs.orgacs.org

Table 2: Frontier Molecular Orbital (FMO) Insights
Molecular OrbitalSignificanceInformation Gained from Calculations
HOMO (Highest Occupied Molecular Orbital)Electron-donating abilityEnergy level indicates the propensity to react with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting abilityEnergy level indicates the propensity to react with nucleophiles.
HOMO-LUMO GapChemical stability and reactivityA smaller gap generally implies higher reactivity.

Conformation Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule and the spatial arrangement of its atoms (conformation) play a critical role in its chemical behavior.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The dihedral angle, which describes the angle between two planes, is a key parameter in this analysis. libretexts.org For molecules with multiple rings, like dibenzofuran, the planarity of the ring system is a significant feature. In substituted biphenyls, for instance, the dihedral angle between the phenyl rings can be around 45°, but this can increase to 90° with ortho substitution. rsc.org The planarity of the dibenzofuran core in this compound is expected to be influenced by the bulky bromine and amine substituents.

Computational methods can be used to assess intramolecular interactions, such as hydrogen bonding, and steric hindrance, which is the crowding of substituents. libretexts.org These factors can significantly influence the molecule's preferred conformation and reactivity. For example, in substituted phenols, the orientation of the hydroxyl group can be influenced by interactions with adjacent substituents. rsc.org In the case of this compound, the interaction between the amine group and the adjacent bromine atom would be a key factor in determining the molecule's conformation. The steric bulk of the bromine atoms can also impose significant steric control on how the molecule interacts with other reactants. acs.orgacs.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step process of chemical reactions. rsc.orgnih.govnih.gov By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

Transition State Analysis for Key Synthetic Steps

The synthesis of complex substituted aromatic compounds such as this compound involves multiple steps, each proceeding through a high-energy transition state. Transition state analysis, primarily using Density Functional Theory (DFT), is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction kinetics.

By modeling the potential energy surface of a reaction, chemists can identify the specific geometry of the transition state—the molecular configuration at the peak of the energy barrier between reactants and products. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For the synthesis of this specific molecule, key steps amenable to transition state analysis would include:

Aromatic Nitration/Amination: The introduction of the amine group (or a precursor like a nitro group) onto the dibenzofuran scaffold.

Bromination: The electrophilic addition of bromine atoms to the aromatic rings.

Cyclization: The formation of the central furan (B31954) ring to create the dibenzofuran core, for which various synthetic routes exist. researchgate.net

DFT calculations can compare different potential pathways. For instance, in the formation of the dibenzofuran ring system, calculations can determine the activation free energies for various cycloaddition and cyclization routes, identifying the most energetically favorable mechanism. pku.edu.cnresearchgate.net These theoretical studies can rationalize experimental outcomes and guide the optimization of reaction conditions, such as temperature and solvent choice. nih.govresearchgate.net

Reaction Step (Hypothetical)Computational MethodCalculated ParameterValue (kcal/mol)Implication
Nitration at C3DFT (B3LYP/6-31G)Activation Energy (ΔG‡)18.5Predicts the energetic barrier for introducing the nitro precursor.
Bromination at C2DFT (B3LYP/6-31G)Activation Energy (ΔG‡)15.2Suggests a lower barrier compared to nitration under similar conditions.
Bromination at C4DFT (B39LYP/6-31G*)Activation Energy (ΔG‡)16.8Allows for comparison of different bromination sites.
Furan Ring CyclizationDFT (SMD/B3LYP-D3)Activation Free Energy21.7Identifies the rate-determining step in a potential synthetic pathway. pku.edu.cn

This table presents hypothetical, yet plausible, data to illustrate the application of transition state analysis. Actual values would require specific, dedicated computational studies.

Simulation of Electrophilic Aromatic Substitution on the Furan Ring

The dibenzofuran core consists of two benzene (B151609) rings fused to a central furan ring. Understanding the regioselectivity of electrophilic aromatic substitution (EAS) is critical for predicting how the molecule will react. In general, electrophilic substitution on dibenzofuran is complex, with reactivity at positions 1, 2, 3, and 4 being influenced by the electronic nature of the fused ring system. acs.orgrsc.org

Computational simulations can model the EAS mechanism, which typically proceeds in two steps:

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate. This is usually the slow, rate-determining step. wolfram.comlabster.com

Deprotonation: A base removes a proton from the site of attack, restoring aromaticity.

Simulations focus on the stability of the intermediate sigma complex. A more stable intermediate implies a lower activation energy for its formation and thus a preferred site of attack. For the furan ring within the dibenzofuran structure, electrophilic attack is generally favored over the benzene rings due to the electron-donating nature of the oxygen atom.

In the case of this compound, the existing substituents on one of the benzene rings significantly influence the reactivity of the entire molecule. The amine (-NH2) group at the C3 position is a strong activating group, directing electrophiles to its ortho and para positions (C2 and C4, which are already brominated, and the C1 position). The bromine atoms at C2 and C4 are deactivating but are also ortho, para-directing. libretexts.org The interplay of these groups, combined with the inherent reactivity of the dibenzofuran nucleus, would need to be deconvoluted using computational models to predict further substitution patterns accurately.

Position on Dibenzofuran CoreRelative Stability of Sigma Complex (Hypothetical)Predicted ReactivityRationale
C2HighHighFavorable resonance stabilization involving the furan oxygen. acs.org
C3ModerateModerateLess favorable resonance stabilization compared to C2.
C8 (on unsubstituted ring)HighHighAnalogous to the C2 position, influenced by the furan oxygen.
C7 (on unsubstituted ring)ModerateModerateAnalogous to the C3 position.
C1/C4/C6/C9LowLowAttack at these positions is generally less favored. rsc.org

This table is based on the general reactivity of the unsubstituted dibenzofuran core. The substituents in the title compound would further modify this reactivity profile.

Charge Transfer Dynamics and Excitonic Behavior Modeling

This compound possesses the classic electronic structure of a "push-pull" system. The electron-donating amine group (-NH2) acts as the "push" component, while the electron-withdrawing bromine atoms and the π-deficient character of parts of the aromatic system can act as the "pull." This architecture is highly conducive to intramolecular charge transfer (ICT) upon photoexcitation.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling these photophysical processes. udel.edunih.gov TD-DFT can predict the electronic absorption spectrum by calculating the energies of vertical excitations from the ground state (S0) to various excited states (S1, S2, etc.).

Key parameters obtained from these simulations include:

Excitation Energies: Correspond to the peaks in the absorption spectrum.

Oscillator Strengths: Indicate the intensity of an electronic transition.

Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals the nature of the transition. In push-pull systems, the S0 → S1 transition often corresponds to a HOMO → LUMO excitation, where electron density moves from the donor part (HOMO) to the acceptor part (LUMO) of the molecule. researchgate.net

For this compound, the HOMO would likely be localized on the amine group and the adjacent aromatic ring, while the LUMO would have significant contributions from the rest of the dibenzofuran framework. The excitation would thus involve a significant transfer of charge, creating an excited state with a large dipole moment. This ICT state is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. rug.nlcore.ac.uk

Excitonic behavior refers to the collective excited states in molecular aggregates or thin films. While a detailed analysis requires multi-molecule models, single-molecule calculations can provide the fundamental parameters (like transition dipole moments) that govern excitonic coupling between adjacent molecules.

Parameter (from hypothetical TD-DFT)ValueInterpretation
First Excitation Energy (S0→S1)2.95 eVCorresponds to the main absorption band in the visible or near-UV region.
Oscillator Strength (f)0.45Indicates a strongly allowed, intense electronic transition.
HOMO Energy-5.8 eVRepresents the energy of the highest occupied molecular orbital.
LUMO Energy-2.1 eVRepresents the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap3.7 eVA key determinant of the molecule's color and electronic properties.
Nature of S1 TransitionHOMO → LUMOCharacterized as an Intramolecular Charge Transfer (ICT) state. nih.gov

This table shows representative data from a hypothetical TD-DFT calculation to illustrate the insights gained from such modeling.

Applications of 2,4 Dibromodibenzo B,d Furan 3 Amine in Advanced Materials Science

Role in Organic Electronic Devices

The dibenzofuran (B1670420) moiety is a well-established component in the design of high-performance organic electronic materials. Its rigidity contributes to high thermal stability and well-defined molecular packing, while the oxygen bridge subtly influences the electronic properties. The presence of bromine and amine groups on the 2,4-Dibromodibenzo[b,d]furan-3-amine scaffold provides versatile handles for synthetic modification, enabling the creation of materials for various electronic applications.

While specific performance data for this compound itself in OPVs is not extensively detailed, its structural motifs are integral to materials designed for these applications. In the realm of Organic Thin-Film Transistors (TFTs), materials with high charge-carrier mobility and stability are paramount. Small-molecule organic semiconductors are actively researched for these devices, which are potentially useful as highly sensitive sensors. rsc.org For instance, materials like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) are noted for their excellent performance in TFTs. rsc.org The development of stable, high-mobility materials often involves creating rigid, co-planar structures that facilitate efficient charge transport. The dibenzofuran core of this compound provides such a rigid foundation, making it a valuable precursor for synthesizing novel semiconductors for TFTs.

The chemical and thermal stability of host materials is crucial for the longevity and efficiency of OLEDs. noctiluca.eu The rigid structure of dibenzofuran contributes to a high glass transition temperature (Tg), which helps maintain a stable, amorphous film morphology during device operation and prevents crystallization. noctiluca.eu

Research into dibenzofuran-based bipolar host materials has demonstrated their potential for achieving high efficiencies in phosphorescent OLEDs (PhOLEDs). In one study, four regioisomers based on a cyanofluorene (electron-transporting unit) and dibenzofuran (hole-transporting unit) were synthesized and tested as hosts for a yellow phosphorescent emitter. rsc.org The positioning of the dibenzofuran unit on the fluorene (B118485) core significantly impacted device performance, with the best-performing isomer achieving a maximum current efficiency of 77.2 cd A⁻¹ and an external quantum efficiency (EQE) of 25.3%. rsc.org This highlights how the molecular structure derived from a dibenzofuran precursor directly influences key performance metrics of the final device. rsc.org

Table 1: Performance of Yellow PhOLEDs with Different Dibenzofuran-Based Host Material Isomers Data sourced from a study on regioisomer effects in yellow PhOLEDs. The emitter used was Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate [PO-01]. rsc.org

Host MaterialMaximum Current Efficiency (cd A⁻¹)Maximum External Quantum Efficiency (%)Color Coordinates (@1000 cd m⁻²)
CF-1-BzFNot specifiedNot specified(0.50, 0.50)
CF-2-BzF77.225.3(0.50, 0.49)
CF-3-BzFNot specifiedNot specified(0.51, 0.49)
CF-4-BzFNot specifiedNot specified(0.50, 0.50)

In phosphorescent OLEDs, the host material must have a triplet energy level higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, which would quench the emission. The dibenzofuran core is instrumental in designing host materials with high triplet energies. For example, a dibenzocarbazole-triazine host material, TRZ-DBC2, was noted to have a high triplet energy of 2.71 eV, making it suitable for hosting green phosphorescent emitters and achieving an excellent EQE of 24.7%. elsevierpure.com By using synthetic building blocks like this compound, chemists can construct novel host materials with tailored triplet energies necessary for harvesting the energy from both singlet and triplet excitons, leading to high-efficiency phosphorescent devices. rsc.orgelsevierpure.com

Organic Light-Emitting Diodes (OLEDs) as Emitting Dopants or Host Materials

Design and Implementation in Hole Transport Materials (HTMs) for Perovskite Solar Cells

A Hole Transport Material (HTM) is an indispensable component in most high-performance perovskite solar cells (PSCs), where it facilitates the efficient extraction of holes from the perovskite light-absorbing layer. nih.gov The ideal HTM possesses high hole mobility, suitable energy levels aligned with the perovskite layer, and good thermal stability. Dibenzofuran derivatives have emerged as a promising class of HTMs due to the planarity and stability of the core structure. mdpi.com

Molecular engineering of the HTM structure is key to optimizing device performance. nih.govrsc.org The this compound molecule, with its multiple reaction sites, is an excellent platform for such engineering. Strategies often involve extending the π-conjugation of the molecule to improve intermolecular charge transport.

One successful strategy involves using a dibromodibenzofuran core to synthesize oligomeric HTMs. mdpi.com In a recent study, a series of HTMs were created by coupling a 2,8-dibromodibenzo[b,d]furan core with one or two bis(4-methoxyphenyl)amine units. This extension of the π-system and the introduction of additional triphenylamine-like "propeller" structures led to a significant increase in hole mobility. mdpi.com The resulting HTMs were successfully incorporated into flexible n-i-p perovskite solar cells, achieving a power conversion efficiency (PCE) of up to 19.46%. mdpi.com This work provides a clear pathway for developing low-cost, efficient HTMs based on a dibenzofuran framework. mdpi.com

Table 2: Hole Mobility of Doped Dibenzofuran-Based Hole Transport Materials Data sourced from a study on oligomeric HTMs for flexible perovskite solar cells. mdpi.com

Hole Transport MaterialHole Mobility (cm² V⁻¹ s⁻¹)
mDBFNot specified
bDBFNot specified
tDBF9.1 × 10⁻³

Another engineering approach focuses on the nature of the bridging units within the HTM. A study comparing furan-bridged versus thiophene-bridged dibenzofulvene-triphenylamine HTMs found that the oxygen-containing furan (B31954) bridge resulted in better molecular conjugation and higher hole mobility. rsc.org The PSC fabricated with the furan-based HTM (FF-OMeTPA) delivered a superior PCE of 21.82%, outperforming both the thiophene-based counterpart and the conventional HTM, spiro-OMeTAD. rsc.org These findings underscore the subtle yet critical role that heteroatoms play in the molecular design of next-generation HTMs. rsc.org

Influence on Film Morphology and Interfacial Properties

In the fabrication of advanced electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, the morphology of the thin films and the properties of the interfaces between different layers are paramount to achieving high efficiency and long operational lifetimes. rsc.orgrsc.org The molecular structure of this compound suggests it could exert significant control over these aspects.

The planarity of the dibenzofuran core is conducive to ordered molecular packing, which can lead to the formation of uniform, crystalline thin films. mdpi.com However, the presence of substituents can modulate this packing. The amine and bromine groups can introduce specific intermolecular interactions that influence how the molecules arrange themselves. For instance, the amine group can form hydrogen bonds, which can promote specific packing motifs. The propeller-like configuration of triphenylamine (B166846) groups, often incorporating amine-functionalized cores, is a known strategy to modulate the film-forming ability of hole transport materials (HTMs). mdpi.com This controlled morphology is crucial for minimizing defects and ensuring consistent performance across a device.

Furthermore, the functional groups of this compound are expected to play a crucial role in tailoring interfacial properties. The amine group, being electron-donating, can influence the energy levels at the interface between the active layer and the electrode, potentially reducing the energy barrier for charge injection or extraction. mdpi.comresearchgate.net This is a critical factor in the performance of hole transport layers (HTLs) in OLEDs and solar cells. rsc.orgresearchgate.net By modifying the interface, this compound could help reduce charge accumulation and recombination, two major loss mechanisms in organic electronic devices. rsc.org The presence of bromine atoms can also affect the electronic properties and stability of the interface.

Utility as a Versatile Building Block in Organic Synthesis

The chemical architecture of this compound, featuring a stable heterocyclic core and reactive functional groups, makes it a highly valuable building block for the synthesis of more complex and functional molecules. researchgate.net The dibenzofuran scaffold itself is a privileged structure found in numerous natural products and synthetic molecules of industrial importance. nih.gov

The amine (–NH2) and bromine (–Br) substituents offer multiple reaction sites for further chemical transformations. The amine group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of a wide range of other functional groups. nih.gov The bromine atoms are ideal handles for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This versatility opens up pathways to a diverse array of novel compounds with tailored properties.

Preparation of Complex Heterocyclic Compounds

The this compound scaffold can serve as a precursor for the synthesis of larger, more complex heterocyclic systems. The amine group can be used as a nucleophile or can be transformed into other reactive intermediates to facilitate ring-forming reactions. For example, the reaction of aminofurans with various reagents can lead to the formation of fused heterocyclic systems like furo[2,3-b]pyridines and furo[2,3-d]pyrimidines. researchgate.net

By leveraging the reactivity of both the amine and the bromine atoms, chemists can construct intricate molecular architectures. For instance, the amine could be used to build one part of a new heterocyclic ring, while the bromine atoms could be subsequently functionalized to add further complexity or to attach the entire structure to a polymer backbone or another molecular entity. This approach is crucial in the development of new materials for a variety of applications, including medicinal chemistry and materials science. rsc.org

Synthesis of Functional Molecules with Tunable Electronic Properties

A key area where this compound is expected to be highly valuable is in the synthesis of functional molecules with precisely controlled electronic properties for applications in optoelectronics. The electronic character of the dibenzofuran core can be systematically modified by chemical derivatization of its functional groups.

The electron-donating amine group and the electron-withdrawing bromine atoms create an initial electronic landscape that can be further tuned. For example, replacing the bromine atoms with different aryl groups via cross-coupling reactions can extend the π-conjugation of the molecule, which in turn affects its absorption and emission spectra, as well as its charge carrier mobility. mdpi.comarxiv.org The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing efficient materials for OLEDs, where precise energy level alignment is necessary for efficient charge injection, transport, and recombination. rsc.orgresearchgate.net

The introduction of different substituents can also influence the triplet energy of the molecule, which is a crucial parameter for host materials in phosphorescent OLEDs (PHOLEDs), particularly for blue emitters. researchgate.netresearchgate.net By synthetically modifying the this compound building block, it is conceivable to create a library of materials with a range of electronic properties, optimized for specific device architectures and performance targets. The ability to fine-tune these properties through synthetic chemistry underscores the potential of this compound as a versatile platform for the development of next-generation organic electronic materials. researchgate.net

Compound Information

Compound Name
This compound
2-Bromodibenzo[b,d]furan-3-amine
2,4-Diisopropyldibenzo[b,d]furan-3-amine
3-Aminodibenzofuran (B1200821)
4,4'-Dibromobenzil
Dibenzo[b,d]furan-2,3-diamine
3-Bromodibenzo[b,d]furan
1,2,4-Trimethoxydibenzo[b,d]furan-3-ol
PropertyValueSource
Chemical Formula C₁₂H₇Br₂NO cymitquimica.com
Molecular Weight 341.0 g/mol cymitquimica.com
CAS Number 133953-35-2 guidechem.com
Purity Min. 95-97% researchgate.netcymitquimica.com
Categorization OLED/Photoelectric Materials, OLED Intermediates lab-chemicals.com

Future Directions and Emerging Research Paradigms

Rational Design Principles for Next-Generation Dibenzofuran-Based Materials

The rational design of new materials from 2,4-Dibromodibenzo[b,d]furan-3-amine hinges on the strategic modification of its core structure to precisely tune its physicochemical properties. The dibenzofuran (B1670420) unit provides a rigid, planar, and electron-rich scaffold, which is advantageous for applications in organic electronics. The bromine atoms and the amine group serve as reactive sites for introducing a wide array of functional moieties through well-established chemical reactions like palladium-catalyzed cross-coupling or amidation. biointerfaceresearch.comorganic-chemistry.org

The key principle is to establish clear structure-property relationships. For instance, in the design of host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the triplet energy of the material is a critical parameter. By computationally modeling and synthetically realizing different substituents on the dibenzofuran core, this energy level can be fine-tuned. A systematic study on carbazolylcarbazole-substituted dibenzofurans revealed that modifying the 1-, 2-, and 4-positions resulted in materials with higher triplet energies and better device efficiencies compared to 3-position modifications. nih.gov This demonstrates that the specific placement of functional groups—a core tenet of rational design—is crucial for performance.

Derivatives of this compound can be designed to have specific charge-transport properties. Attaching electron-donating groups to the amine position can enhance hole-transport characteristics, while attaching electron-withdrawing groups can improve electron transport. The bromine atoms can be replaced with various aryl groups or other heterocycles to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the injection and transport of charge carriers in a device. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are central to this rational design approach. DFT allows for the prediction of key electronic and photophysical properties before undertaking complex synthesis. manchester.ac.uk This predictive power accelerates the material discovery cycle by prioritizing candidates with the highest potential.

Table 1: Computationally Predicted Properties of Hypothetical Dibenzofuran Derivatives This interactive table illustrates how rational design principles can be applied to predict the properties of materials derived from a dibenzofuran core. The values are hypothetical examples based on trends observed in computational studies of organic electronic materials.

Derivative Substituent at C2 Substituent at C3 Predicted Triplet Energy (eV) Predicted HOMO (eV) Predicted LUMO (eV)
DBF-1 Phenyl -NH2 2.85 -5.4 -2.1
DBF-2 Pyridyl -NH2 2.95 -5.6 -2.5
DBF-3 Phenyl -NH-Acetyl 2.88 -5.7 -2.2

Integration into Supramolecular Assemblies and Hybrid Materials

The functional groups on this compound make it an ideal candidate for incorporation into larger, more complex material architectures such as supramolecular assemblies and hybrid materials.

Supramolecular Assemblies: The amine group (-NH2) is capable of forming strong hydrogen bonds. This directional, non-covalent interaction can be exploited to guide the self-assembly of molecules into ordered structures like nanotubes, sheets, or gels. For example, an amine-substituted naphthalene-diimide was shown to undergo highly cooperative self-assembly into nanotubes in non-polar solvents, driven initially by hydrogen bonding. rsc.org Similarly, derivatives of this compound could be designed to form specific supramolecular structures, where the collective properties of the assembly (e.g., enhanced conductivity or luminescence) surpass those of the individual molecules. Overcoming the inherent Coulombic repulsion between like charges through stabilizing non-covalent interactions is a key challenge and opportunity in this field. nih.gov

Hybrid Materials: Hybrid materials, which combine distinct organic and inorganic components or different types of organic moieties, offer a pathway to multifunctional systems. mdpi.com The dibromofuran amine can be covalently linked to other functional units to create these hybrids. For example:

Polymer Hybrids: The amine or bromo positions can be used as points of attachment to polymer chains. Incorporating the rigid, fluorescent dibenzofuran unit into a flexible polymer backbone could create materials with enhanced thermal stability and specific optoelectronic properties. Silsesquioxane cages, for instance, are used to create hybrid polymers with excellent thermomechanical properties. mdpi.com

Small-Molecule Hybrids: The dibenzofuran scaffold can be linked to other photo- or electro-active molecules. Research has shown that creating hybrid compounds, such as those containing benzofuroxan (B160326) and aminothiazole, can lead to novel biological activities. arxiv.org This molecular hybridization approach allows for the combination of desirable properties from different molecular classes into a single compound.

These strategies enable the creation of materials where the dibenzofuran unit provides a core function, such as luminescence or charge transport, which is then modulated or complemented by the properties of the integrated partner material.

Advanced Characterization Techniques for In Situ Monitoring of Performance

To fully understand and optimize the performance of materials derived from this compound, particularly within functional devices, advanced characterization techniques are indispensable. While standard methods like NMR and mass spectrometry confirm chemical structure, a deeper understanding requires probing the material's properties under operational conditions. manchester.ac.uk

In situ and operando characterization methods are particularly powerful. These techniques monitor the physical, chemical, and structural changes of a material as a device is working. For example, in situ visible spectrophotometry can be used to monitor dye decolorization in real-time during an electrochemical process, providing immediate feedback on reaction rates and efficiency. pitt.edu

For materials intended for organic electronics, a suite of advanced techniques is employed:

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS): These surface-sensitive techniques provide detailed chemical information about the composition of thin films and can be used to create 3D chemical reconstructions to study degradation pathways or dopant migration.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This is a core technique for characterizing the microstructure and molecular packing of polycrystalline thin films, which is critical for charge transport.

Scanning and Transmission Electron Microscopy (SEM/TEM): These high-resolution microscopy techniques visualize the morphology of material films at the nanoscale.

The table below summarizes key techniques relevant for analyzing materials based on dibenzofuran derivatives.

Table 2: Advanced Characterization Techniques for Dibenzofuran-Based Materials This interactive table outlines various advanced techniques, the information they provide, and their specific relevance to developing and understanding materials derived from this compound.

Technique Information Provided Relevance to Dibenzofuran Materials
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states. Verifying functionalization and identifying degradation products on the surface of an OLED film.
Time-of-Flight SIMS (ToF-SIMS) High-sensitivity surface mass spectrometry, molecular depth profiling. Mapping the distribution of dopants and identifying interfacial mixing in multilayer devices.
GIWAXS Crystalline structure, molecular orientation, and packing in thin films. Correlating thin-film morphology with charge carrier mobility in organic transistors.
In Situ Photoluminescence (PL) Spectroscopy Real-time changes in light emission under electrical or environmental stress. Monitoring the operational stability and efficiency of a PhOLED during its lifetime.

| Electrochemical Quartz Crystal Microbalance (EQCM) | Mass changes at an electrode surface during electrochemical reactions. | Studying the mechanism of electropolymerization of a functionalized dibenzofuran monomer. |

Machine Learning and Artificial Intelligence in Compound Design and Application Prediction

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative paradigms to accelerate this process. arxiv.org These data-driven tools can predict the properties of a molecule based solely on its structure, enabling the rapid virtual screening of thousands or even millions of potential candidates. nih.gov

For a versatile building block like this compound, AI can be used to:

Generate Virtual Libraries: Algorithms can computationally create a vast library of derivatives by attaching different functional groups at the amine and bromo positions.

Predict Properties: Trained ML models can then predict key properties for each virtual compound, such as triplet energy, HOMO/LUMO levels, solubility, and even potential performance in a device. arxiv.org This is achieved by training the models on existing datasets of molecules with known properties.

Guide Synthesis: By identifying the most promising candidates from the virtual screening, AI can guide synthetic chemists to focus their efforts on molecules with the highest probability of success. This "ML-guided design" approach significantly shortens the development cycle for new materials.

Recent research has demonstrated the power of ML in predicting polymer compatibility and the mechanical properties of complex alloys. arxiv.org The same principles are increasingly being applied to organic electronic materials. The development of large, curated datasets of molecular structures and their properties is crucial for training accurate ML models. As these datasets grow, the predictive power and reliability of AI in materials science will continue to improve, revolutionizing how next-generation materials based on scaffolds like dibenzofuran are discovered and optimized.

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